molecular formula C15H16N2O2S B5820372 N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide

Cat. No. B5820372
M. Wt: 288.4 g/mol
InChI Key: JPLAYAMXAITPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide exerts its effects by inhibiting the activity of HDACs and NF-κB. HDACs are enzymes that remove acetyl groups from histones, leading to changes in gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells and protect against neuronal damage.
NF-κB is a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various disease states, and protect against neuronal damage. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to increase acetylation of histones and α-tubulin, leading to changes in gene expression and stabilization of microtubules, respectively.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it has been extensively studied and its effects are well-characterized. In addition, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.

Future Directions

There are a number of future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide. One area of research could focus on developing more efficient synthesis methods for N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, which would increase its availability for use in lab experiments. In addition, further research could focus on optimizing the dosing and administration of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide for various therapeutic applications. Finally, research could also focus on developing new derivatives of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide with improved efficacy and reduced toxicity.

Synthesis Methods

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methylcoumarin by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base. The 4-methylcoumarin is then reacted with pyrrolidine-1-carbothioamide in the presence of a catalyst to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have neuroprotective effects by inhibiting the activity of HDAC6, a specific isoform of HDAC that plays a key role in the regulation of microtubule dynamics. Inhibition of HDAC6 activity leads to increased acetylation of α-tubulin, which in turn leads to stabilization of microtubules and protection against neuronal damage.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-14(18)19-13-9-11(4-5-12(10)13)16-15(20)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLAYAMXAITPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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